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Executive Summary
CM4620, also known as zegocractin, is a novel small molecule inhibitor of Calcium Release-

Activated Calcium (CRAC) channels, which are critical mediators of calcium signaling in

various cell types. Developed by CalciMedica, Inc., CM4620 has emerged as a promising

therapeutic candidate for acute pancreatitis and other inflammatory conditions. This technical

guide provides an in-depth overview of the discovery, mechanism of action, preclinical and

clinical development of CM4620, tailored for researchers, scientists, and drug development

professionals. The document details the scientific rationale for targeting CRAC channels in

inflammatory diseases, summarizes key experimental findings, and outlines the methodologies

of pivotal studies.

Introduction to CM4620
The discovery of CM4620 was driven by the understanding that dysregulated calcium signaling

is a key pathological event in acute pancreatitis.[1] In this condition, excessive calcium entry

into pancreatic acinar cells leads to premature activation of digestive enzymes, cellular injury,

and a robust inflammatory response.[2][3] CM4620 was identified as a potent and selective

inhibitor of CRAC channels, which are the primary conduits for store-operated calcium entry

(SOCE) in non-excitable cells like pancreatic acinar and immune cells.[4] By blocking this

pathological calcium influx, CM4620 aims to mitigate the initial cellular damage and the

subsequent systemic inflammation that characterize severe acute pancreatitis.[1]
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Mechanism of Action
CM4620 exerts its therapeutic effects by inhibiting the Orai1-containing CRAC channels.[5]

These channels are activated by the stromal interaction molecule 1 (STIM1), an endoplasmic

reticulum (ER) calcium sensor. Upon depletion of ER calcium stores, STIM1 undergoes a

conformational change, translocates to the ER-plasma membrane junctions, and activates

Orai1 channels, leading to calcium influx.[6]

CM4620 has been shown to inhibit both Orai1/STIM1- and Orai2/STIM1-mediated calcium

currents.[7] This inhibition of SOCE in pancreatic acinar cells prevents the sustained rise in

intracellular calcium that triggers the activation of digestive enzymes like trypsin, a key initiating

event in pancreatitis.[6][7] Furthermore, by acting on immune cells, CM4620 attenuates the

release of pro-inflammatory cytokines, thereby reducing the systemic inflammatory response

that contributes to the severity of acute pancreatitis.[1][7] Downstream of calcium signaling,

CM4620 has been demonstrated to block the activation of transcription factors such as Nuclear

Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB), which are pivotal in the

expression of inflammatory genes.[8]

Preclinical Development
In Vitro Efficacy
The inhibitory activity of CM4620 on CRAC channels and subsequent inflammatory responses

has been quantified in various in vitro assays.
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Target/Process Cell Type IC50 Reference

Orai1/STIM1-

mediated Ca2+

current

~120 nM [7]

Orai2/STIM1-

mediated Ca2+

current

~900 nM [7]

IL-2 Release Human PBMCs 59 nM [8]

IL-17 Release Human PBMCs 120 nM [8]

IFN-γ Release Human PBMCs 138 nM [8]

IL-6 Release Human PBMCs 135 nM [8]

TNF-α Release Human PBMCs 225 nM [8]

IL-1β Release Human PBMCs 240 nM [8]

IL-10 Release Human PBMCs 303 nM [8]

IL-4 Release Human PBMCs 879 nM [8]

In Vivo Efficacy in Animal Models of Acute Pancreatitis
CM4620 has demonstrated significant efficacy in reducing the severity of acute pancreatitis in

multiple rodent models.
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Animal Model
Pancreatitis
Induction

CM4620 Dose Key Findings Reference

Mouse

Cerulein (50

µg/kg, 7 hourly

IP injections)

20 mg/kg IP

Significantly

reduced serum

amylase and

lipase, and

pancreatic

trypsin activity.

[6]

Rat
Cerulein (40

µg/kg/h IV for 4h)

5, 10, or 20

mg/kg IV

Dose-

dependently

reduced

pancreatic

edema, acinar

cell

vacuolization,

necrosis, and

inflammatory cell

infiltration by up

to 60%.

[6]

Mouse
Palmitoleic acid-

alcohol
0.1 mg/kg IP

Significantly

reduced edema,

necrosis,

inflammation,

and total

histopathological

score.

[9]

Clinical Development
CM4620, formulated as an injectable emulsion (CM4620-IE, also known as Auxora), has

progressed through several clinical trials for acute pancreatitis.

Pharmacokinetics and Pharmacodynamics
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A Phase 2a study (NCT03709342) in patients with acute pancreatitis demonstrated a clear

relationship between CM4620 plasma concentrations and its pharmacodynamic effect. The

study utilized an ex vivo assay to measure the inhibition of IL-2 production in patient blood

samples. The greatest inhibition of IL-2 release correlated with the highest plasma levels of

CM4620, observed shortly after the completion of the infusion. As plasma levels declined, the

inhibitory effect returned to baseline.[10]

Phase I and II Clinical Trials in Acute Pancreatitis
A Phase I study in healthy volunteers established the initial safety profile of CM4620.[11]

Subsequently, a Phase 2a, open-label, dose-response study (NCT03401190) evaluated the

safety and efficacy of CM4620-IE in patients with acute pancreatitis and systemic inflammatory

response syndrome (SIRS).[2] This was followed by a larger, randomized, double-blind,

placebo-controlled Phase 2b trial (CARPO, NCT04681066) to further assess the efficacy and

safety of Auxora in patients with acute pancreatitis with accompanying SIRS and hypoxemia.[9]

Another Phase I/II trial (CRSPA, NCT04195347) is investigating CM4620 for the treatment of

acute pancreatitis induced by the chemotherapeutic agent asparaginase.[12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.vlab.andcollege.du.ac.in/bioSc/zoology/tripsin/tripsin.html
https://www.clinicaltrialsarena.com/news/newscalcimedica-begins-phase-i-trials-for-crac-channel-inhibitor-5711886/
https://clinicaltrials.gov/study/NCT03401190?intr=CM4620&rank=2
https://academic.oup.com/function/article/5/4/zqae017/7641404
https://www.cancer.gov/research/participate/clinical-trials-search/v?id=NCI-2019-08205
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12419253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Trial ID Phase Indication
CM4620-IE
Dosing
Regimen

Key
Outcomes

Reference

NCT0340119

0
Phase 2a

Acute

Pancreatitis

with SIRS

Low Dose:

1.0 mg/kg

Day 1, 1.4

mg/kg Days

2-4; High

Dose: 2.08

mg/kg Days

1-2, 1.6

mg/kg Days

3-4 (IV over 4

hours)

Explored

efficacy

endpoints for

future trials,

including

CTSI score

and safety.

[2]

NCT0468106

6 (CARPO)
Phase 2b

Acute

Pancreatitis

with SIRS

and

Hypoxemia

Three

different dose

levels vs.

placebo

Favorable

safety profile

and

significant

reduction in

pro-

inflammatory

cytokines and

disease

severity

reported.

[9]

NCT0370934

2
Phase 2a

Acute

Pancreatitis

Single dose

of ≤ 2.08

mg/kg IV over

4 hours

Demonstrate

d correlation

between

CM4620

plasma levels

and inhibition

of IL-2

production.

[10]

NCT0419534

7 (CRSPA)

Phase I/II Asparaginase

-Induced

IV infusion

over 4 hours

Evaluating

safety and

[12]
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Acute

Pancreatitis

for 4 days efficacy in

reducing the

severity of

pancreatitis.

Safety Profile
Across multiple clinical trials involving nearly 200 critically-ill patients, Auxora (CM4620-IE) has

demonstrated a positive safety profile.[13] In the NCT03401190 study, safety and tolerability

were assessed by monitoring the frequency, duration, and severity of treatment-emergent

adverse events.[2] The CARPO Phase 2b study also reported a favorable safety profile.[9]

Potential phototoxicity was identified in preclinical studies, and appropriate precautions are

taken in clinical trials.[4] Known hypersensitivity to any components of CM4620-IE, including

eggs, is a contraindication for treatment.[4]

Experimental Protocols
In Vivo Cerulein-Induced Pancreatitis Model (Mouse)

Animal Model: Male C57Bl/6 mice (7 weeks old) are used.[6]

Acclimation: Animals are acclimated for at least one week with ad libitum access to standard

chow and water.[6]

Grouping: Mice are randomly assigned to control and treatment groups.[6]

Induction of Pancreatitis: Acute pancreatitis is induced by 7 hourly intraperitoneal (IP)

injections of cerulein at a dose of 50 µg/kg. Control animals receive saline injections.[6]

CM4620 Administration: CM4620 (e.g., 20 mg/kg) or vehicle is administered via IP injection

30 minutes before the first and fourth cerulein injections.[6]

Sample Collection: One hour after the last cerulein injection, animals are euthanized, and

blood and pancreas tissues are collected for analysis.[6]

Analysis: Serum amylase and lipase levels are measured from blood samples. Pancreatic

tissue is used for histological analysis and measurement of trypsin activity.[6]
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In Vitro Trypsin Activity Assay (Pancreatic Acini)
Homogenate Preparation: Pancreatic tissue is homogenized in ice-cold MOPS buffer (250

mM sucrose, 5 mM MOPS, 1 mM MgSO4, pH 6.5).[7] The homogenate is then centrifuged at

5,000 x g for 5 minutes, and the supernatant is collected.[7]

Assay Buffer: The assay is performed in a buffer containing 50 mM Tris, 150 mM NaCl, 1

mM CaCl2, and 0.1% bovine serum albumin, pH 8.0.[7]

Substrate: A fluorogenic substrate such as Boc-Gln-Ala-Arg-MCA is used.[7]

Measurement: A sample of the supernatant is added to the assay buffer containing the

substrate. The fluorescence is measured kinetically at an excitation wavelength of 380 nm

and an emission wavelength of 440 nm.[14]

Quantification: Trypsin activity is calculated based on the rate of substrate cleavage and

normalized to the total protein concentration of the sample.[14]

NFAT and NF-κB Luciferase Reporter Assay
Cell Culture and Transfection: Pancreatic acinar cells (e.g., primary mouse acini or AR42J

cells) are cultured and infected with adenoviral vectors containing luciferase reporter

constructs for NFAT or NF-κB.[8]

Treatment: Cells are pre-incubated with CM4620 or vehicle for a specified time before

stimulation with an agonist such as cholecystokinin (CCK; e.g., 100 nM).[8]

Incubation: The cells are incubated for a period sufficient to allow for transcriptional

activation (e.g., 4.5 hours).[8]

Lysis and Luciferase Assay: Cells are lysed, and luciferase activity in the cell lysates is

measured using a luminometer.[8]

Normalization: Luciferase activity is normalized to the total protein concentration in each

sample and expressed as relative luciferase units (RLU).[8]

Signaling Pathways and Experimental Workflows
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Caption: CM4620 Mechanism of Action: STIM1/Orai1 Signaling Pathway.
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Caption: Experimental Workflow: In Vivo Efficacy Study.
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Conclusion
CM4620 represents a targeted therapeutic approach for acute pancreatitis, addressing the

fundamental role of calcium dysregulation in the disease's pathogenesis. Its mechanism of

action, centered on the inhibition of CRAC channels, effectively mitigates key pathological

events, including premature enzyme activation and inflammation. Preclinical studies have

consistently demonstrated its efficacy in relevant animal models, providing a strong rationale

for clinical investigation. The ongoing clinical development program for CM4620 (Auxora)

continues to evaluate its potential to become the first disease-modifying therapy for acute

pancreatitis, a condition with significant unmet medical need. The data gathered to date

support its continued investigation and highlight its promise as a novel treatment for this and

potentially other inflammatory diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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